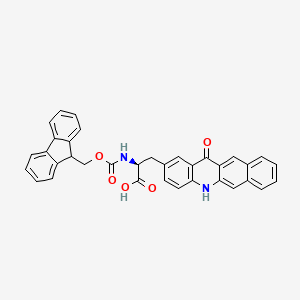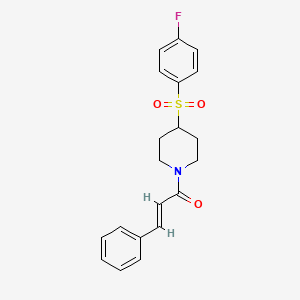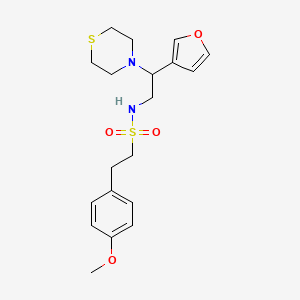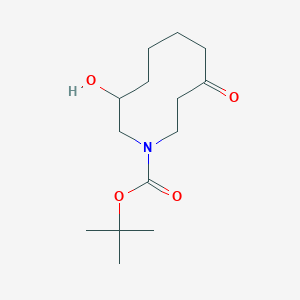
Fmoc-Ala(2-Bacd)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ala(2-Bacd)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-bromoacetamido group. This compound is typically used in solid-phase peptide synthesis to introduce specific modifications into peptides.
准备方法
Synthetic Routes and Reaction Conditions:
- The synthesis of Fmoc-Ala(2-Bacd)-OH typically involves the protection of the amino group of alanine with the Fmoc group.
- The 2-bromoacetamido group is introduced through a nucleophilic substitution reaction, where the amino group of alanine reacts with 2-bromoacetic acid or its derivatives under basic conditions.
Industrial Production Methods:
- Industrial production may involve large-scale solid-phase synthesis techniques, where the compound is synthesized on a resin and then cleaved off after the desired modifications are introduced.
- Purification is usually achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Substitution Reactions: The 2-bromoacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Fmoc Protection: Fmoc chloride or Fmoc anhydride in the presence of a base such as triethylamine.
Nucleophilic Substitution: 2-bromoacetic acid or its derivatives, in the presence of a base such as sodium hydroxide.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products:
- The major products depend on the specific nucleophiles used in substitution reactions. Common products include various peptide derivatives with modified side chains.
科学研究应用
Chemistry:
- Used in the synthesis of modified peptides for studying protein-protein interactions and enzyme-substrate specificity.
Biology:
- Employed in the development of peptide-based probes for imaging and diagnostic applications.
Medicine:
- Utilized in the design of peptide-based therapeutics, including inhibitors and mimetics of biologically active peptides.
Industry:
- Applied in the production of custom peptides for research and development in pharmaceutical and biotechnology industries.
作用机制
Molecular Targets and Pathways:
- The specific mechanism of action depends on the peptide into which Fmoc-Ala(2-Bacd)-OH is incorporated. Generally, it can interact with proteins, enzymes, or receptors, modulating their activity.
- The 2-bromoacetamido group can form covalent bonds with nucleophilic residues in target proteins, leading to inhibition or modification of their function.
相似化合物的比较
Fmoc-Ala-OH: Lacks the 2-bromoacetamido group, used for general peptide synthesis.
Fmoc-Lys(Boc)-OH: Contains a different protecting group (Boc) on the lysine side chain, used for introducing lysine residues with protected side chains.
Fmoc-Cys(Trt)-OH: Contains a trityl-protected cysteine residue, used for introducing cysteine residues with protected thiol groups.
Uniqueness:
- The presence of the 2-bromoacetamido group in Fmoc-Ala(2-Bacd)-OH allows for specific modifications and interactions that are not possible with other similar compounds. This makes it particularly useful for designing peptides with unique functional properties.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26N2O5/c38-33-27-15-20(13-14-30(27)36-31-18-22-8-2-1-7-21(22)17-28(31)33)16-32(34(39)40)37-35(41)42-19-29-25-11-5-3-9-23(25)24-10-4-6-12-26(24)29/h1-15,17-18,29,32H,16,19H2,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMKXBXIOQIQGY-YTTGMZPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-allyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2706347.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]guanidine](/img/structure/B2706348.png)


![Methyl 3-[methyl(methylsulfonyl)amino]-2-thiophenecarboxylate](/img/structure/B2706352.png)
![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2706353.png)
![endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B2706356.png)
![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2706359.png)
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2706360.png)
![N-(3,4-dimethoxyphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2706362.png)
![4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2706363.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2706365.png)

